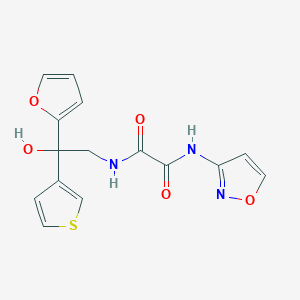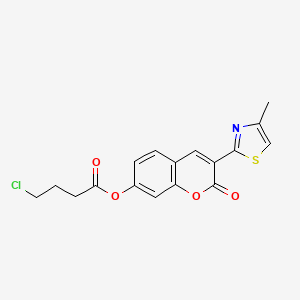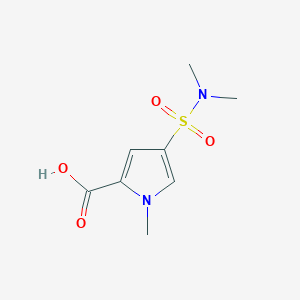
4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This can include its reactivity, the types of reactions it undergoes, and the products of these reactions .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how a substance reacts with other substances .科学的研究の応用
Intermolecular Hydrogen Bonding
The study of intermolecular hydrogen bonding involving compounds with carboxylic acid groups has been a subject of interest. For instance, research demonstrates the formation of hydrogen-bonded dimers between amide and carboxylic acid groups in certain compounds, showcasing the potential for molecular recognition and self-assembly in similar structures (Wash, Maverick, Chiefari, & Lightner, 1997).
Esterification and Amidation
The efficiency of compounds related to 4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid in facilitating esterification and amidation reactions under mild conditions has been highlighted. For example, dimethylsulfamoyl chloride (Me2NSO2Cl) combined with N,N-dimethylamines has been used for the preparation of various carboxylic esters or amides, underscoring the role of sulfamoyl chloride and amine choice in reaction success (Wakasugi, Nakamura, & Tanabe, 2001).
Supramolecular Chemistry
The compound's structural features are conducive to studying supramolecular chemistry, particularly in the context of hydrogen bonding and dimer formation. Investigations into novel semirubin analogs, for instance, have revealed insights into intramolecular hydrogen bonding and the potential for such compounds to engage in unique self-assembly behaviors (Huggins & Lightner, 2001).
Green Chemistry Applications
The use of dimethyl carbonate (DMC) in the carboxymethylation, methylation, and dehydration of alcohols and phenols under mild conditions has been explored, with implications for the compound . Such research expands the potential applications of DMC and related compounds in green chemistry, highlighting their versatility in organic synthesis (Jin, Hunt, Clark, & McElroy, 2016).
Crystal Engineering
The role of pyrrole-2-carboxylate derivatives in crystal engineering has been studied, with findings suggesting their utility as robust supramolecular synthons. Such compounds facilitate the self-assembly of hexagonal and grid supramolecular structures, underscoring the importance of pyrrole-2-carbonyl dimers in crystal engineering (Yin & Li, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(dimethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-9(2)15(13,14)6-4-7(8(11)12)10(3)5-6/h4-5H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQAPMOKQJFOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2665791.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2665793.png)
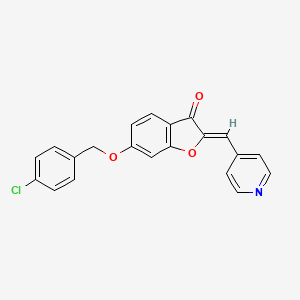


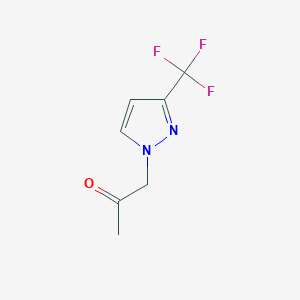
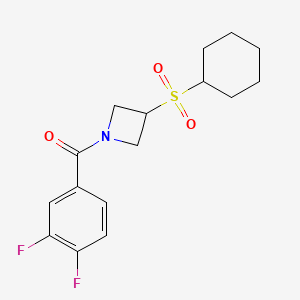
![4-[(6-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2665805.png)
![(5-bromopyridin-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2665806.png)

![5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2665808.png)
![Imidazo[1,2-a]pyrazine;hydrochloride](/img/structure/B2665810.png)
